

Bizine: A Comparative Analysis Against Other LSD1 Inhibitors

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Compound of Interest

Compound Name: *Bizine*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Bizine**, a potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, with other notable LSD1 inhibitors. The information presented herein is supported by experimental data from preclinical studies to aid in research and drug development decisions.

Introduction to LSD1 and Bizine

Lysine-Specific Demethylase 1 (LSD1; also known as KDM1A) is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3, primarily at H3K4 and H3K9.[1] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3]

Bizine is a novel, potent, and selective LSD1 inhibitor derived from the monoamine oxidase inhibitor phenelzine.[4][5] It has demonstrated significant preclinical activity, including the modulation of histone methylation in cancer cells and inhibition of cancer cell proliferation.[6][7] This guide will compare the biochemical and cellular activities of **Bizine** with other key LSD1 inhibitors, including those that have entered clinical trials.

Biochemical Potency and Selectivity

A critical aspect of a successful therapeutic is its potency and selectivity for the intended target. The following tables summarize the biochemical potency and selectivity of **Bizine** and other representative LSD1 inhibitors.

Table 1: Biochemical Potency of LSD1 Inhibitors

Inhibitor	Type	Target	Ki (nM)	IC50 (nM)	Assay Type
Bizine	Irreversible (Covalent)	LSD1	59[8][9]	-	Peroxidase-Coupled
Iadademstat (ORY-1001)	Irreversible (Covalent)	LSD1	-	18[10]	Not Specified
Bomedemstat (IMG-7289)	Irreversible (Covalent)	LSD1	-	56.8[10]	Not Specified
GSK- 2879552	Irreversible (Covalent)	LSD1	-	~20[11]	HTRF
Tranylcyprom ine (TCP)	Irreversible (Covalent)	LSD1	-	5600[11]	HTRF
Pulrodemstat (CC-90011)	Reversible (Non- covalent)	LSD1	-	-	-
Seclidemstat (SP-2577)	Reversible (Non- covalent)	LSD1	-	1300[1]	HTRF

Disclaimer: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions and assay types.

Table 2: Selectivity Profile of **Bizine**

Enzyme	Selectivity (fold vs. LSD1)
MAO-A	23[5][12]
MAO-B	63[5][12]
LSD2	>100[5][12]

Bizine demonstrates significant selectivity for LSD1 over the related monoamine oxidases (MAO-A and MAO-B) and its homolog LSD2, which is a crucial feature for minimizing off-target effects.[5][12]

Cellular Activity

The efficacy of an LSD1 inhibitor is ultimately determined by its ability to modulate cellular processes in cancer cells. This section compares the cellular activities of **Bizine** and other LSD1 inhibitors.

Table 3: Cellular Activity of LSD1 Inhibitors

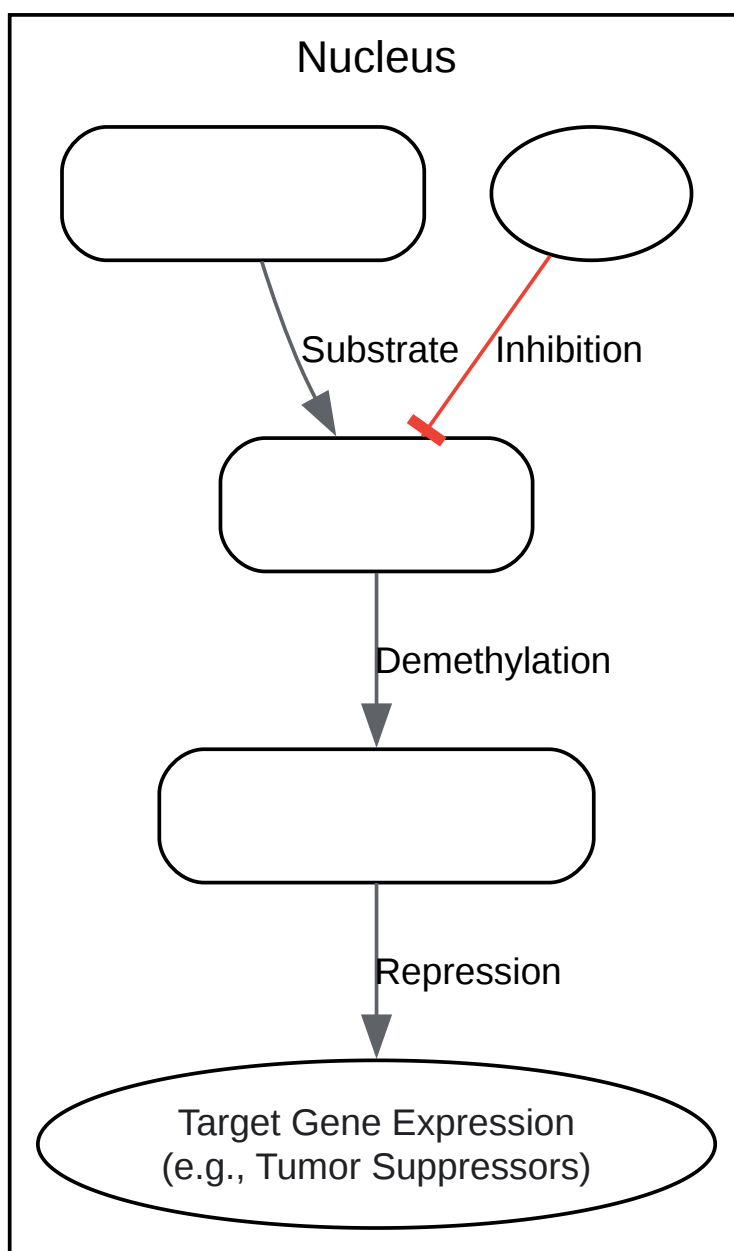
Inhibitor	Cell Line	Assay Type	EC50 / IC50	Effect
Bizine	LNCaP	Western Blot (H3K4me2)	~2 μ M[5]	Increased H3K4me2 levels
Bizine	LNCaP, H460	Proliferation Assay	-	Reduced cell proliferation[6]
Iadademstat (ORY-1001)	THP-1	Differentiation Assay	< 1 nM[13]	Induced differentiation
GSK-2879552	AML cell lines (average)	Proliferation Assay	137 nM[14]	Inhibited cell growth
GSK-2879552	THP-1, MOLM-13	Western Blot (CD86, CD11b)	23 nM, 44 nM[14]	Increased differentiation markers

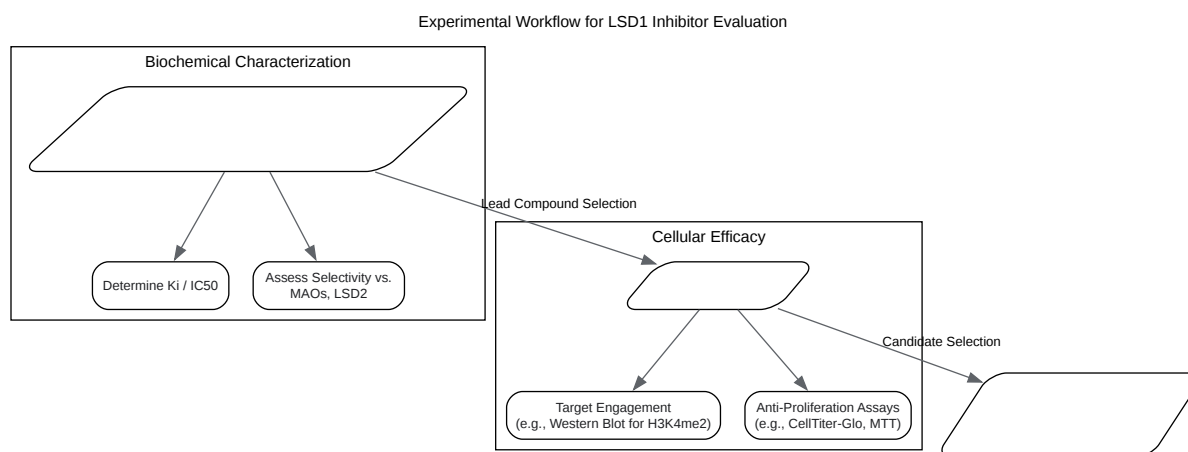
Bizine has been shown to effectively increase the levels of H3K4me2, a key substrate of LSD1, in a dose-dependent manner in the LNCaP prostate cancer cell line, with an EC50 of approximately 2 μ M.[5] Furthermore, it has been observed to reduce the proliferation of both LNCaP and H460 lung cancer cells.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of LSD1 and a general workflow for evaluating LSD1 inhibitors.

LSD1 Signaling Pathway





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